methyl 1-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxylate
Description
Methyl 1-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxylate is a structurally complex organic compound featuring:
Properties
IUPAC Name |
methyl 1-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-28-18(26)14-9-11-24(12-10-14)17(25)8-7-16-13-29-20(22-16)23-19(27)21-15-5-3-2-4-6-15/h13-15H,2-12H2,1H3,(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNNPSNRXGDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Piperidine-Thiazole Derivatives
Key Observations :
Ester Group Influence :
- The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters, which are bulkier and more lipophilic .
- Ethyl esters (e.g., ) are commonly used to balance solubility and membrane permeability.
Aryl substituents (e.g., 4-methylphenyl in ) favor aromatic interactions but may reduce solubility.
Piperidine Substitution: Substitution at the piperidine 4-position (target compound vs. ) allows for optimal spatial orientation of the ester and propanoyl linker. 3-position substitution (e.g., ) or 4-phenyl groups (e.g., ) alter conformational flexibility and binding kinetics.
Table 2: Functional Comparison
*Based on structural analogues (e.g., ).
Key Findings :
- Solubility : Methyl/ethyl esters and bulky substituents reduce aqueous solubility, necessitating formulation optimization.
- Biological Activity : Thiazole-piperidine hybrids are frequently explored for kinase inhibition (e.g., ) and antimicrobial activity (e.g., ), suggesting similar pathways for the target compound.
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